|A-Conotoxin Rg1A

Beschreibung

Overview of Conotoxins from Conus Genus

The venom of marine cone snails, belonging to the genus Conus, is a complex cocktail of bioactive peptides known as conotoxins. nih.govresearchgate.net These peptides are small, typically 10 to 40 amino acids in length, and are rich in disulfide bonds which contribute to their structural stability. mdpi.comkau.edu.sawikipedia.org Each of the approximately 500-750 species of cone snails produces a unique venom containing hundreds of different conotoxins. nih.govresearchgate.netnih.gov This vast diversity has made cone snail venoms a significant source for the discovery of novel neuropharmacological agents. kau.edu.sanih.gov Conotoxins have evolved to be highly potent and selective for a wide array of molecular targets, including ion channels, G protein-coupled receptors (GPCRs), and neurotransmitter transporters. nih.govresearchgate.netmdpi.comencyclopedia.pub Their primary function in the snail is for prey capture and defense. kau.edu.sa

The remarkable specificity of conotoxins for their targets has made them invaluable tools in neuroscience research and has led to their investigation as potential therapeutic leads for various conditions. nih.govnih.gov

Defining Characteristics of Alpha-Conotoxins

Alpha-conotoxins (α-conotoxins) are a specific family of conotoxins that act as competitive antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.commdpi.comnih.gov These peptides are generally 12 to 19 amino acids long and are characterized by a conserved cysteine framework of CC-C-C, with disulfide bonds typically forming between the first and third cysteine (CysI-CysIII) and the second and fourth cysteine (CysII-CysIV). nih.gov This bonding pattern results in a globular structure. acs.org

A key feature of α-conotoxins is their subdivision into subfamilies based on the number of amino acid residues between the conserved cysteines, denoted as m/n, where 'm' is the number of residues in the first loop and 'n' is the number of residues in the second loop. nih.govmdpi.com For instance, α-conotoxins with a 3/5 loop structure are typically selective for muscle nAChRs, while those with 4/3, 4/4, and 4/7 loop structures generally target neuronal nAChRs. nih.govmdpi.com

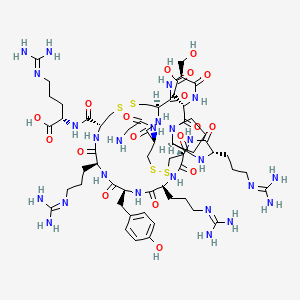

α-Conotoxin RgIA, isolated from the venom of Conus regius, is a member of the α4/3 subfamily. acs.orgmdpi.comnih.gov It is a 13-residue peptide with the amino acid sequence GCCSDPRCRYRCR-NH2. nih.govnih.gov

Role of Alpha-Conotoxins as Molecular Probes in Receptor Biology

The high subtype selectivity of α-conotoxins makes them exceptional molecular probes for studying the structure and function of nAChRs. mdpi.commdpi.comnih.govnih.gov Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, composed of different combinations of subunits (α1–α7, α9, α10, β1–β4, γ, δ, and ε in mammals). mdpi.com This subunit diversity gives rise to a wide range of nAChR subtypes with distinct pharmacological and physiological properties. mdpi.com

The ability of α-conotoxins to differentiate between these closely related nAChR subtypes has been instrumental in elucidating the specific roles of these receptors in various physiological processes. nih.govmdpi.comnih.gov For example, their use has been key in characterizing nAChR isoforms involved in the modulation of neurotransmitter release and in understanding the pathophysiology of conditions like Parkinson's disease and nociception. nih.govnih.gov

α-Conotoxin RgIA, in particular, is a potent and selective antagonist of the α9α10 nAChR subtype. nih.govabmole.commolnova.com This has made it a valuable tool for investigating the physiological and pathological roles of this specific receptor. encyclopedia.pubnih.gov While RgIA shows high potency for the rat α9α10 nAChR, it is significantly less potent at the human counterpart. mdpi.commdpi.com Research has also shown that RgIA can interact with G-protein-coupled GABA-B receptors, leading to the inhibition of N-type voltage-gated calcium channels. encyclopedia.pubuniprot.orguq.edu.au

The study of α-conotoxins like RgIA continues to provide deep insights into the molecular mechanisms of receptor-ligand interactions and aids in the design of novel therapeutic agents with improved selectivity and stability. mdpi.commdpi.comnih.gov

Eigenschaften

Molekularformel |

C59H95N25O18S4 |

|---|---|

Molekulargewicht |

1570.8 g/mol |

IUPAC-Name |

(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI-Schlüssel |

XLQOVPAFVSHLGV-VFWMWCIBSA-N |

Isomerische SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |

Kanonische SMILES |

C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |

Herkunft des Produkts |

United States |

Discovery and Primary Characterization of α Conotoxin Rg1a

Origin and Isolation from Conus regius Venom

α-Conotoxin Rg1A is a neurotoxic peptide originating from the venom of the marine cone snail, Conus regius. unifi.itjneurosci.orgscielo.br This species is a predatory mollusk that uses a complex cocktail of venom peptides, known as conotoxins, to capture prey. unifi.itmdpi.com The initial discovery of RgIA did not come from traditional venom fractionation, but rather through a modern molecular approach. mdpi.comnih.gov

Researchers identified RgIA using a PCR-based discovery method, which involved amplifying its genetic sequence from cDNA libraries created from the venom ducts of Conus regius. jneurosci.orgmdpi.commdpi.com This molecular identification subsequently enabled the peptide to be produced through chemical synthesis using standard Fmoc chemistry. mdpi.comnih.gov The synthetic production of RgIA was crucial for detailed characterization, as obtaining substantial quantities of a single conotoxin directly from the snail's venom is often impractical due to the minute amounts available. google.com

Molecular Identification and Classification

α-Conotoxins are a specific family of conopeptides generally characterized by their relatively short length, typically 12 to 20 amino acids, and a conserved pattern of cysteine residues. mdpi.comnih.govresearchgate.net

α-Conotoxin Rg1A is a small peptide composed of 13 amino acid residues. mdpi.comresearchgate.net Its primary structure, or amino acid sequence, has been determined and is a key identifier of the compound. researchgate.net

| Characteristic | Finding |

|---|---|

| Peptide Length | 13 Amino Acids |

| Amino Acid Sequence | Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Arg-Tyr-Arg-Ser-Cys |

The classification of α-conotoxins is based on their cysteine framework and the number of amino acid residues between these conserved cysteines, which form distinct loops. nih.govmdpi.com RgIA possesses the characteristic cysteine framework I (CC-C-C) of α-conotoxins. mdpi.comnih.govoup.com

The peptide is specifically categorized into the α4/3 disulfide subclass. mdpi.commdpi.comfrontiersin.orgmdpi.com This nomenclature signifies that there are four amino acids (Ser-Asp-Pro-Arg) in the first loop between the second and third cysteine residues and three amino acids (Arg-Tyr-Arg) in the second loop between the third and fourth cysteine residues. mdpi.comresearchgate.netfrontiersin.org The disulfide bonds form in a globular arrangement, with connectivity between the first and third cysteine (Cys I-III) and the second and fourth cysteine (Cys II-IV). nih.govfrontiersin.orgmdpi.com This framework is crucial for stabilizing the three-dimensional structure of the toxin. mdpi.com

| Classification | Description |

|---|---|

| Cysteine Framework | I (CC-C-C) |

| Disulfide Subclass | α4/3 |

| Disulfide Connectivity | Globular (Cys I-III, Cys II-IV) |

Structural Biology of α Conotoxin Rg1a

Primary Sequence and Disulfide Connectivity

α-Conotoxins are a class of small, disulfide-rich peptides found in the venom of marine cone snails. nih.gov They are characterized by a conserved cysteine framework that dictates their three-dimensional fold and, consequently, their interaction with specific receptor targets. nih.govnih.gov Rg1A is a member of the α4/7 subclass of α-conotoxins, a designation that refers to the number of amino acid residues between the cysteine residues in its two characteristic loops. nih.gov

The defining structural feature of α-conotoxins like Rg1A is the globular disulfide framework, where the first and third cysteines (Cys I and Cys III) form one disulfide bond, and the second and fourth cysteines (Cys II and Cys IV) form another. nih.govnih.gov This Cys I-III, II-IV connectivity is a hallmark of the α-conotoxin family and is crucial for establishing the peptide's compact, globular structure. nih.govresearchgate.net This arrangement creates two distinct loops in the peptide backbone, which are critical for its biological function. nih.gov The interlocked nature of these disulfide bridges provides significant conformational stability to the relatively small peptide. nih.gov

The two disulfide bonds in α-conotoxins are paramount for their structural integrity and stability. nih.govacs.org These covalent cross-links rigidly constrain the peptide backbone, forcing it to adopt a specific, biologically active conformation. nih.gov The stability imparted by these bonds protects the small peptide from degradation in vivo, a crucial property for its therapeutic potential. mdpi.com Studies involving the replacement of these natural disulfide bridges with other chemical linkers, such as lactam or dicarba bridges, have often resulted in altered conformations and a significant decrease in biological activity, underscoring the critical role of the native disulfide connectivity. nih.govnih.gov The Cys I-III disulfide bond, in particular, has been shown to be important for stabilizing the secondary structure of α-conotoxins and their interaction with their neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) targets. nih.gov The inherent stability provided by this disulfide framework is a key reason why these small peptides can maintain a defined three-dimensional structure in solution. nih.govacs.org

Three-Dimensional Structure Elucidation

The precise three-dimensional arrangement of atoms in α-conotoxin Rg1A has been determined through a combination of experimental and computational methods. These techniques provide detailed insights into the peptide's shape and how it interacts with its biological targets.

Two-dimensional ¹H NMR spectroscopy has been a powerful tool for determining the solution structures of α-conotoxins. nih.govnih.gov By measuring nuclear Overhauser effects (NOEs) and spin-spin coupling constants, researchers can calculate interproton distances and dihedral angle restraints. nih.gov This information is then used in computational algorithms, such as simulated annealing and energy minimization, to generate a family of structures consistent with the experimental data. nih.gov For α-conotoxins, these studies typically reveal a compact structure stabilized by the two disulfide bonds. nih.gov The resulting structures often show well-defined secondary structural elements, such as α-helices and β-turns, which are held in place by the disulfide framework. nih.govnih.gov

Interactive Data Table: Structural Statistics from NMR Studies of α-Conotoxins

| Feature | α-Conotoxin MII | α-Conotoxin ImI |

|---|---|---|

| Number of Residues | 16 | 12 |

| Number of Distance Restraints | 376 | 181 |

| Number of Dihedral Restraints | 12 | Not specified |

| Backbone RMSD (Å) | 0.07 | 0.40 ± 0.11 |

| Heavy Atom RMSD (Å) | 0.34 | Not specified |

| Key Structural Elements | α-helix, β-turns | β-turns, 3₁₀ helix |

Data derived from studies on representative α-conotoxins to illustrate typical NMR structural analysis. nih.govnih.gov

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. A significant breakthrough in understanding Rg1A's mechanism of action came from solving the crystal structure of the human nAChR α9 extracellular domain (ECD) in complex with α-conotoxin Rg1A at a resolution of 2.26 Å. nih.govnih.gov This was the first reported structure of a complex between an nAChR domain and an α-conotoxin. nih.gov

The crystal structure revealed the precise orientation of Rg1A when bound to the α9 subunit. nih.gov Superposition of this structure with those of other α-conotoxins bound to the homologous acetylcholine binding proteins (AChBPs) showed significant similarities in the orientation of the bound toxins, despite the α9-ECD being in a monomeric state in the crystal. nih.govnih.gov This structural data provides a detailed view of the key interactions at the binding interface, guiding further studies on the specificity and affinity of Rg1A for its target. nih.gov

Computational methods, including homology modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing insights into the dynamic behavior of α-conotoxin Rg1A and its interactions. nih.govnih.gov Homology models of nAChR subtypes in complex with α-conotoxins are often generated using the crystal structures of homologous proteins like AChBPs as templates. nih.gov

The crystal structure of the α9-ECD/Rg1A complex has served as a valuable template for MD simulations to study the binding of Rg1A to pentameric assemblies of the human α9α10 nAChR. nih.gov These simulations can help to predict favorable binding interfaces and provide a rationale for experimental observations from mutational and functional studies. nih.gov MD simulations have also been used to assess the structural impact of modifications to the conotoxin, such as the removal or replacement of disulfide bonds. nih.gov A combination of computational tools like FoldX and MD simulations has proven to be an effective approach for predicting the effects of mutations and designing novel α-conotoxin variants with improved properties. nih.govnih.gov

Structural Homology and Conservation within the Alpha-Conotoxin Family

The alpha-conotoxin (α-conotoxin) family, a diverse group of neurotoxic peptides derived from the venom of marine cone snails, is characterized by a remarkably conserved structural scaffold. nih.govnih.gov This structural conservation is fundamental to their function as potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs). nih.govwikipedia.org The defining feature of this family is a consensus cysteine framework of Cys-Cys-Xxxm-Cys-Xxxn-Cys (where Xxx represents any amino acid and m/n denotes the number of residues in the two intervening loops), which is stabilized by a specific disulfide bond connectivity. nih.gov

The canonical disulfide pairing in α-conotoxins connects the first and third cysteine residues (CysI-CysIII) and the second and fourth cysteine residues (CysII-CysIV). nih.govmdpi.com This "globular" arrangement creates a rigid, two-loop backbone that is crucial for maintaining the peptide's conformational stability and presenting key functional residues to the receptor binding site. nih.govuq.edu.au While the disulfide scaffold is highly conserved, the amino acid sequences within the two loops exhibit significant variability, which is the primary determinant of the target selectivity for different nAChR subtypes. nih.govmdpi.com

α-Conotoxin RgIA fits squarely within this conserved structural paradigm. It belongs to the α-4/3 subfamily, indicating it has four amino acid residues in the first loop (between CysII and CysIII) and three in the second loop (between CysIII and CysIV). nih.govnih.gov Its structure is constrained by the same CysI-CysIII and CysII-CysIV disulfide bridges that define the broader α-conotoxin family. nih.gov

Comparisons between RgIA and other α-conotoxins, particularly α-conotoxin ImI from the same α-4/3 family, reveal a common two-loop backbone architecture. nih.govnih.gov Despite this shared scaffold, subtle variations in the orientation and solvent accessibility of side-chain residues within the loops are responsible for their distinct pharmacological profiles. nih.gov For instance, while both RgIA and ImI share the α-4/3 framework, RgIA selectively blocks the α9α10 nAChR subtype, whereas ImI is a potent inhibitor of the α7 and α3β2 subtypes. nih.govnih.gov This difference in selectivity is largely attributed to specific residues within the loops; for example, Arg9 in the second loop of RgIA is critical for its specific binding to the α9α10 subtype. nih.govnih.gov

The structural homology is evident when comparing the primary sequences of various α-conotoxins, where the cysteine residues appear at conserved positions.

| α-Conotoxin | Family | Sequence | Disulfide Connectivity |

|---|---|---|---|

| RgIA | α-4/3 | GCCSLPPCAANPDCH | CysI-CysIII, CysII-CysIV |

| ImI | α-4/3 | GCCSNDPCNVDC# | CysI-CysIII, CysII-CysIV |

| Vc1.1 | α-4/7 | GCCSDPRCNYDHPEIC# | CysI-CysIII, CysII-CysIV |

| MII | α-4/7 | GCCSNPACRVNNPDVC# | CysI-CysIII, CysII-CysIV |

| AuIB | α-4/6 | GCCSYPPCFATNPDC# | CysI-CysIII, CysII-CysIV |

# represents C-terminal amidation. Cysteine residues forming the conserved scaffold are in bold.

This high degree of structural conservation, centered on the disulfide-stabilized two-loop framework, underscores a common evolutionary origin for the α-conotoxin family. nih.gov The hypervariability of the inter-cysteine loop sequences is a testament to the evolutionary pressure on these toxins to develop high specificity for a wide array of nAChR subtypes in different prey and predator species. wikipedia.org The rigid scaffold ensures the correct spatial presentation of these variable residues, allowing for precise molecular interactions that underpin the potency and selectivity of each unique conotoxin. frontiersin.org

Molecular Pharmacology and Receptor Interactions of α Conotoxin Rg1a

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Selective Antagonism of α9α10 nAChR Subtype

α-Conotoxin Rg1A, a peptide toxin isolated from the venom of the marine cone snail Conus regius, is a potent and highly selective antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR) subtype. frontiersin.orgnih.gov This selectivity is a key feature of its pharmacological profile, distinguishing it from other α-conotoxins. For instance, while α-conotoxin Vc1.1 also targets the α9α10 nAChR, it demonstrates lower potency at this subtype and also interacts with α6- and α3-containing nAChRs. mdpi.com RgIA, however, exhibits a significantly higher potency for the α9α10 nAChR, with studies indicating a potency that is over 1000-fold greater than for other nAChR subtypes. mdpi.com This makes RgIA a valuable molecular tool for studying the specific functions of the α9α10 nAChR.

The α9α10 nAChR is expressed in specific tissues, including the hair cells of the cochlea and various immune cells. frontiersin.org Its role in these tissues has made it a target of interest for potential therapeutic interventions, particularly in the context of neuropathic pain. nih.govplos.org The antagonistic action of RgIA at this receptor subtype is competitive, meaning it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing receptor activation. nih.gov

Table 1: Comparative Selectivity of α-Conotoxins for nAChR Subtypes

| Conotoxin | Primary Target | Other Targets | Reference |

|---|---|---|---|

| α-Conotoxin Rg1A | α9α10 nAChR | Minimal activity at other nAChRs | frontiersin.orgmdpi.com |

| α-Conotoxin Vc1.1 | α9α10 nAChR | α6/α3β2β3, α3β4 nAChRs | mdpi.complos.org |

| α-Conotoxin PeIA | α9α10 nAChR | α7 nAChR | mdpi.com |

| α-Conotoxin ImI | α7, α3β2 nAChRs | - | nih.gov |

Characterization of Binding Sites on nAChR Subunits

The binding of α-conotoxins to nAChRs occurs at the interface between two adjacent subunits in the pentameric receptor structure. mdpi.com This binding site is composed of loops A, B, and C from the principal (+) face of one subunit and loops D, E, and F from the complementary (-) face of the adjacent subunit. frontiersin.org While the principal (+) face is highly conserved and crucial for orienting the bound ligand, the less conserved complementary (-) face is a key determinant of subtype selectivity. frontiersin.org

X-ray crystallography studies of the monomeric extracellular domain (ECD) of the α9 nAChR subunit in complex with RgIA have provided significant insights into these interactions. frontiersin.org These studies revealed that RgIA binds to the principal (+) side of the α9-ECD in a manner similar to how other α-conotoxins, like α-Ctx ImI, bind to acetylcholine-binding proteins (AChBPs), which are structural homologs of the nAChR ligand-binding domain. frontiersin.org The binding of RgIA induces conformational changes in the receptor, including the opening of the C-loop. mdpi.com

Mutational and functional data suggest the existence of three potential ligand-binding sites in the α9α10 nAChR: α9(+)/α9(−), α9(+)/α10(−), and α10(+)/α9(−). frontiersin.org Molecular dynamics simulations have been employed to investigate the potential preference of RgIA for these different interfaces. frontiersin.org

Investigation of α9α10 nAChR Stoichiometry and Interface Specificity

The α9α10 nAChR can assemble in different stoichiometric arrangements, which can influence its pharmacological properties. Two primary stoichiometries have been proposed: (α9)₂(α10)₃ and (α9)₃(α10)₂. frontiersin.orgnih.gov The existence of these different stoichiometries introduces another layer of complexity to the interaction of ligands like RgIA with the receptor.

Studies have shown that the ratio of α9 to α10 mRNA injected into oocytes for expression studies can alter the characteristics of acetylcholine-evoked currents and the inhibitory effects of some α-conotoxins, suggesting the formation of different receptor stoichiometries. nih.gov For instance, the α-conotoxin Vc1.1 exhibits biphasic inhibition curves that can be shifted to monophasic by altering the α9:α10 mRNA ratio, indicating a preference for a specific stoichiometry. nih.gov In contrast, RgIA shows comparable potency at both the (α9)₂(α10)₃ and (α9)₃(α10)₂ stoichiometries. researchgate.net

The interface specificity of RgIA binding is a critical factor in its high-affinity interaction. While initial models suggested binding to the α9(+)/α10(−) interface, further studies have indicated interactions at the α10(+)/α9(−) interface as well. nih.gov The presence of multiple potential binding sites, including α9(+)/α9(−), α9(+)/α10(−), and α10(+)/α9(−), underscores the intricate nature of RgIA's interaction with the receptor. frontiersin.orgmdpi.com

Table 2: Proposed Stoichiometries and Binding Interfaces of α9α10 nAChR

| Stoichiometry | Putative Binding Interfaces | Reference |

|---|---|---|

| (α9)₂(α10)₃ | α9(+)/α10(−), α10(+)/α9(−) | frontiersin.orgmdpi.comnih.gov |

| (α9)₃(α10)₂ | α9(+)/α10(−), α10(+)/α9(−), α9(+)/α9(−) | frontiersin.orgmdpi.comnih.gov |

Molecular Determinants of nAChR Binding (e.g., Asp-Pro-Arg Triad (B1167595), Arg11)

Specific amino acid residues within the α-conotoxin RgIA sequence are crucial for its high-affinity and selective binding to the α9α10 nAChR. A key motif is the Asp-Pro-Arg (DPR) triad located in the first loop of the peptide (residues 5-7). nih.gov Mutational studies have demonstrated that altering these residues significantly reduces the potency of RgIA at the α9α10 nAChR, highlighting their role in anchoring the toxin to the receptor. nih.gov This DPR triad is also present in the α-conotoxin ImI and plays a similar role in its interaction with the α7 nAChR. nih.gov

Another critical residue is Arg11, located in the second loop of RgIA. frontiersin.org This residue, along with the DPR triad, interacts with the principal (+) face of the α9 or α10 subunit. frontiersin.org The C-terminal region of RgIA, specifically residues Arg9 and Tyr10, is also important for its subtype selectivity, as these residues differ from those in the less selective α-conotoxin ImI. nih.gov

Structural studies have revealed specific interactions between RgIA residues and the nAChR subunits. For example, RgIA-Pro6 interacts with Trp151 on the loop-B of both α9(+) and α10(+) sides. frontiersin.org Furthermore, Arg11 of RgIA forms interactions with Glu197 in loop-C of the receptor subunits. frontiersin.org

GABAB Receptor Agonism and Indirect Ion Channel Modulation

Activation of GABAB Receptors by α-Conotoxin Rg1A

In addition to its well-characterized antagonism of α9α10 nAChRs, α-conotoxin RgIA has been shown to act as an agonist at GABAB receptors. nih.govjneurosci.orgnih.gov This finding revealed a novel mechanism of action for this conotoxin, contributing to its analgesic properties. The activation of GABAB receptors by RgIA leads to the indirect modulation of ion channels, specifically the inhibition of N-type (Cav2.2) voltage-gated calcium channels in sensory neurons. nih.govjneurosci.orgnih.gov

This GABAB receptor-mediated pathway is distinct from the direct blockade of nAChRs. mdpi.com The activation of GABAB receptors by RgIA is thought to occur through a G-protein-coupled mechanism. jneurosci.orgnih.gov This dual activity at both nAChRs and GABAB receptors highlights the complex pharmacology of α-conotoxin RgIA. Computational docking and molecular dynamics simulations have predicted that RgIA binds to a novel site at the interface of the Venus flytrap (VFT) domains of both the GABAB1 and GABAB2 subunits. nih.gov

Table 3: Key Residues in GABAB Receptor Interaction with α-Conotoxins

| GABAB Subunit | Key Residues for α-Conotoxin Binding | Reference |

|---|---|---|

| B1 Subunit | S130, S153, R162, E200, F227, E253 | nih.gov |

| B2 Subunit | K168, R207 | nih.gov |

Indirect Inhibition of High-Voltage-Activated (HVA) Calcium Channels

α-Conotoxin Rg1A, a peptide derived from the venom of the marine cone snail Conus regius, has been identified as a potent modulator of neuronal signaling pathways. jneurosci.orgnih.gov A key aspect of its pharmacological profile is the indirect inhibition of high-voltage-activated (HVA) calcium channels. mdpi.comnih.gov Research has demonstrated that Rg1A potently and selectively inhibits HVA calcium channel currents in dissociated dorsal root ganglion (DRG) neurons in a concentration-dependent manner. jneurosci.orgnih.govnih.gov For instance, the application of 100 nM α-conotoxin Rg1A was shown to significantly inhibit HVA Ca2+ channel currents in rat DRG neurons to 60.6 ± 4.5% of the control value. jneurosci.orguq.edu.au

This inhibitory action is not a result of direct interaction with the calcium channels. nih.govnih.gov Instead, the mechanism is indirect, mediated through the activation of a G-protein-coupled receptor (GPCR). nih.govuq.edu.autandfonline.com Evidence for this indirect pathway includes the finding that the inhibition is abolished by pertussis toxin (PTX), which is known to inactivate Gi/o-type G-proteins, and by the intracellular application of GDPβS, a non-hydrolyzable GDP analog that prevents G-protein activation. nih.govnih.govuq.edu.au Furthermore, the inhibition by Rg1A is characterized as voltage-independent, as it persists even after the application of strong depolarizing prepulses, a method typically used to relieve voltage-dependent G-protein-mediated inhibition of calcium channels. nih.govuq.edu.au

Table 1: Inhibitory Effect of α-Conotoxin Rg1A on HVA Calcium Channels in Rat DRG Neurons

| Compound | Concentration | Inhibition of HVA Current (% of Control) | Reference |

|---|---|---|---|

| α-Conotoxin Rg1A | 100 nM | 60.6 ± 4.5% | jneurosci.org, uq.edu.au |

| cis- biologists.combiorxiv.org-dicarba RgIA | 100 nM | ~40% | researchgate.net |

| trans researchgate.netjneurosci.org-dicarba RgIA | 100 nM | ~10% (not significant) | researchgate.net |

Specificity for N-type (CaV2.2) Calcium Channels in Neuronal Systems

The inhibitory effect of α-conotoxin Rg1A on HVA calcium channels demonstrates significant specificity for the N-type, or CaV2.2, subtype. jneurosci.orgnih.govnih.gov In studies utilizing rat sensory neurons, the HVA currents sensitive to inhibition by Rg1A were identified as N-type currents. jneurosci.orguq.edu.au This specificity is crucial as N-type calcium channels are key regulators of neurotransmitter release at presynaptic terminals and are heavily implicated in pain signaling pathways. mdpi.comnih.gov

Further investigations using heterologous expression systems have corroborated this selectivity. When various calcium channel subtypes were expressed in Xenopus oocytes, Rg1A was found to be inactive against CaV2.1 (P/Q-type), CaV1.2 (L-type), and CaV2.3 (R-type) channels. jneurosci.orgnih.govnih.gov However, in oocytes that endogenously express GABAB receptors, Rg1A was able to inhibit recombinant CaV2.2 channels, reinforcing that its action is both specific to the N-type channel and dependent on the presence of the GABAB receptor. jneurosci.org This selective targeting of CaV2.2 channels in neuronal systems positions α-conotoxin Rg1A as a valuable tool for dissecting the role of these specific channels in physiological and pathological processes. jneurosci.orgnih.gov The inhibition of N-type calcium channels by Rg1A has been observed in neurons from both rats and mice, including in α9 nicotinic acetylcholine receptor (nAChR) knockout mice, which confirms the target is independent of this particular nAChR subtype. tandfonline.comtandfonline.com

G-Protein Coupled Signaling Pathways Mediated by GABAB Receptor Activation

The novel mechanism by which α-conotoxin Rg1A inhibits N-type calcium channels is through the activation of γ-aminobutyric acid type B (GABAB) receptors. jneurosci.orgnih.govnih.gov Rg1A acts as an agonist at these G-protein-coupled receptors, initiating an intracellular signaling cascade that culminates in the inhibition of CaV2.2 channels. jneurosci.orgnih.govresearchgate.net This was a surprising discovery, as α-conotoxins were historically known to target nicotinic acetylcholine receptors. nih.govmdpi.com

The signaling pathway is initiated by the binding of Rg1A to the GABAB receptor, which is a heterodimer composed of GABAB1 and GABAB2 subunits. jneurosci.orgmdpi.com This binding event activates an associated pertussis toxin-sensitive Gi/o-type G-protein. nih.govuq.edu.auresearchgate.net Upon activation, the G-protein dissociates into its Gα and Gβγ subunits. researchgate.netmdpi.com These subunits then modulate downstream effectors. biologists.commdpi.com The inhibition of the N-type calcium channel current by Rg1A was shown to be blocked by selective GABAB receptor antagonists, such as CGP 55845 and phaclofen, providing direct evidence for the involvement of this receptor. nih.govnih.govuq.edu.au The pathway also involves the activation of the non-receptor tyrosine kinase c-Src, as a selective inhibitor of this kinase abolishes the inhibitory effect of Rg1A. nih.govnih.govuq.edu.au This suggests a complex, voltage-independent signaling cascade that differs from the canonical, direct Gβγ-mediated, voltage-dependent inhibition of calcium channels. uq.edu.autandfonline.com

Structure Activity Relationship Sar and Analogue Design of α Conotoxin Rg1a

Mutational Analysis of α-Conotoxin Rg1A

Single Amino Acid Substitutions and Their Pharmacological Consequences

The pharmacological profile of α-Conotoxin Rg1A is highly dependent on the specific amino acid residues within its two inter-cysteine loops. nih.gov Studies involving the systematic substitution of single amino acids have been crucial in identifying the key residues responsible for its high-affinity binding to the α9α10 nAChR.

Mutational studies on the first loop (residues 3-6) and the second loop (residues 9-11) have revealed their distinct roles in receptor interaction. Alterations to side chains in both loops have been shown to significantly impact potency at the α9α10 nAChR. nih.gov For example, substituting the proline at position 6 (P6) with alanine (B10760859) (A) results in a nearly 9-fold decrease in potency. Similarly, replacing the arginine at position 9 (R9) with alanine leads to a greater than 15-fold loss of activity, highlighting its critical role in receptor binding. In contrast, substituting the aspartic acid at position 5 (D5) with alanine had a less dramatic effect on potency against the α9α10 nAChR. nih.gov

The substitution of the first loop cysteine at position 3 (C3) with L-penicillamine, combined with other amino acid replacements, led to the creation of an analogue named RgIA-5474. unifi.it This peptide exhibited a remarkable 9000-fold increase in potency towards the human α9α10 nAChR, demonstrating that targeted substitutions can dramatically enhance the pharmacological properties of the parent molecule. unifi.it

Table 1: Effects of Single Amino Acid Substitutions in α-Conotoxin Rg1A on α9α10 nAChR Inhibition Data sourced from electrophysiological testing on oocyte-expressed receptors. nih.gov

| Analogue | Substitution | Loop | IC₅₀ at α9α10 nAChR (nM) | Fold Change vs. Wild-Type |

| Wild-Type Rg1A | None | - | 13 | - |

| [D5A]Rg1A | Asp5 -> Ala | 1 | 24 | 1.8x decrease |

| [P6A]Rg1A | Pro6 -> Ala | 1 | 115 | 8.8x decrease |

| [R9A]Rg1A | Arg9 -> Ala | 2 | >200 | >15.4x decrease |

| [Y10A]Rg1A | Tyr10 -> Ala | 2 | 145 | 11.2x decrease |

Alanine Scanning and Chimeric Peptide Approaches

Alanine scanning is a systematic method where individual amino acid residues are replaced by alanine to determine their contribution to peptide function. uq.edu.au While comprehensive alanine scanning of every residue in Rg1A is not widely reported, the single amino acid substitutions with alanine, such as at positions 5, 6, 9, and 10, serve a similar purpose in probing the importance of specific side chains. nih.gov These studies collectively indicate that the residues in the second loop, particularly Arg9 and Tyr10, are major determinants for potency at the α9α10 nAChR. nih.gov Molecular dynamics simulations have further suggested that the loss of activity from certain substitutions is due to the reduction of key contacts between Rg1A's Tyr10 and the receptor's α9-Arg138, and between Rg1A's Arg9 and the α10-Trp81 residue. unifi.it

Chemical Modifications and Conformational Constraints

To improve the biopharmaceutical properties of Rg1A, such as serum stability and receptor selectivity, various chemical modifications have been explored. These strategies aim to constrain the peptide's conformation and protect it from enzymatic degradation. nih.govmdpi.com

Disulfide Bridge Replacement Strategies (e.g., Dicarba Analogues)

The native disulfide bonds (Cys2-Cys8 and Cys3-Cys12) of α-conotoxins are susceptible to reduction in the physiological environment, which can lead to loss of activity. nih.govandrearobinsongroup.com Replacing these disulfide bridges with stable, non-reducible dicarba bridges is a key strategy to enhance metabolic stability and modulate target selectivity. unifi.itmdpi.com

The synthesis of dicarba analogues of Rg1A has yielded powerful insights into its structure-function relationships. nih.gov Replacing the Cys3-Cys12 (C1-C3) disulfide bond resulted in andrearobinsongroup.commdpi.com-dicarba RgIA analogues that retained inhibitory activity at the α9α10 nAChR but lost their ability to modulate GABAB receptor-coupled N-type calcium channels. nih.govunifi.it Conversely, replacing the Cys2-Cys8 (C2-C4) disulfide bond created nih.govmdpi.com-dicarba RgIA analogues that displayed the opposite selectivity: they were active at GABAB receptor-coupled channels but lost their activity at the α9α10 nAChR. nih.govunifi.it These findings clearly demonstrate that the Cys3-Cys12 bond is crucial for α9α10 nAChR inhibition, while the Cys2-Cys8 bond is essential for activity at the GABAB receptor target. unifi.itresearchgate.net Furthermore, these dicarba analogues exhibited significantly improved stability in human serum compared to the native peptide. nih.govandrearobinsongroup.com

Table 2: Target Selectivity of Dicarba Analogues of α-Conotoxin Rg1A Based on findings from functional assays. nih.govunifi.it

| Analogue | Modified Bridge | Activity at α9α10 nAChR | Activity at GABAB Receptor / N-type Ca²⁺ Channel |

| Native Rg1A | Cys2-Cys8, Cys3-Cys12 | Yes | Yes |

| andrearobinsongroup.commdpi.com-dicarba Rg1A | Cys3-Cys12 replaced | Yes | No |

| nih.govmdpi.com-dicarba Rg1A | Cys2-Cys8 replaced | No | Yes |

Design and Characterization of Novel α-Conotoxin Rg1A Analogues

The knowledge gained from SAR studies has guided the rational design of novel Rg1A analogues with enhanced potency, selectivity, and stability.

One of the most notable analogues is RgIA4 . unifi.it This peptide incorporates five amino acid modifications from the native sequence. The result is an analogue with increased potency and selectivity for the human α9α10 nAChR subtype. unifi.itresearchgate.net Importantly, RgIA4 maintains high affinity for both rat and human versions of the receptor, which is a critical feature for translational research. unifi.it

Another powerful analogue, RgIA-5474 , was developed through a combination of substitutions, including the replacement of Cys3 with L-penicillamine and the addition of an L-Arg residue at position 14. unifi.it This rationally designed peptide showed a 9,000-fold increase in potency at the human α9α10 nAChR and improved serum stability compared to the parent Rg1A peptide. unifi.it

These examples underscore how a deep understanding of the structure-activity relationships of α-Conotoxin Rg1A allows for the engineering of highly potent and selective molecules, transforming a natural venom peptide into a promising scaffold for drug development.

Strategies for Modulating Receptor Selectivity and Potency

The modulation of receptor selectivity and potency of α-conotoxin RgIA has been a primary focus of research, aiming to improve its therapeutic profile. RgIA, a 13-residue peptide from the venom of Conus regius, is a potent antagonist of the rat α9α10 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for neuropathic pain. nih.govmdpi.com However, its significantly lower potency at the human α9α10 nAChR has necessitated the design of analogues with improved activity on the human receptor subtype. mdpi.com

Key residues in both loops of RgIA are critical for its interaction with nAChRs. The first loop contains a conserved Asp-Pro-Arg (DPR) motif, which is essential for the peptide's potency. researcher.lifenih.gov Specifically, residues Asp5, Pro6, and Arg7 in loop 1 are crucial for the blockade of both α9α10 and α7 nAChR subtypes. nih.gov

The second loop plays a significant role in conferring selectivity for the α9α10 nAChR. nih.gov Arg9 in this loop is a key determinant for specific binding to the α9α10 subtype. nih.gov The analogue RgIA4, with substitutions at Arg9 and Tyr10 (to Cit and 3-I-Tyr respectively), demonstrates high potency at both human and rodent α9α10 nAChRs while maintaining selectivity for this subtype. researchgate.net

Further studies have systematically substituted amino acids in RgIA to probe their roles. For instance, replacing Arg7 with its synthetic analogues homoarginine (hArg) or nitroarginine (B1678959) (Nar) has been explored. researcher.life Additionally, substitutions in the second loop, such as at Tyr10 and Arg11, have been shown to fine-tune potency, particularly for the human α9α10 nAChR. researcher.life An analogue with a Tyr13 substitution, [Tyr13]RgIA, was found to be 243-fold more potent on the human α9α10 nAChR compared to the native RgIA. nih.gov

Interestingly, while wild-type RgIA shows low potency for the α7 nAChR, the analogue [Ala9]RgIA exhibits increased affinity for this subtype, albeit with a significant reduction in affinity for α9α10 nAChRs. nih.govnih.gov This highlights the critical role of the residue at position 9 in dictating subtype selectivity.

Table 1: Effects of Amino Acid Substitutions on α-Conotoxin RgIA Activity

| Analogue | Target Receptor | Observed Effect on Potency | Reference |

|---|---|---|---|

| RgIA4 | Human & Rodent α9α10 nAChR | High potency and selectivity | researchgate.net |

| [Ala9]RgIA | α7 nAChR | Increased affinity | nih.govnih.gov |

| [Ala9]RgIA | α9α10 nAChR | ~1000-fold reduced affinity | nih.gov |

| [Tyr13]RgIA | Human α9α10 nAChR | 243-fold more potent than native RgIA | nih.gov |

| [Tyr13]RgIA | Rat α9α10 nAChR | 6.9-fold more potent than native RgIA | nih.gov |

| [Phe13]RgIA | Human α9α10 nAChR | Increased potency | researcher.life |

| [D-Arg13]RgIA | Rat α9α10 nAChR | Retained full biological activity | mdpi.com |

Dimeric Peptide Approaches to Enhance Binding Affinity

For instance, a dimer of α-conotoxin PeIA, a related conotoxin, showed an 11-fold increase in potency for the human α9α10 nAChR compared to its monomeric form. acs.orgnih.gov Applying this strategy to an RgIA analogue, RgIA#, resulted in a dual inhibitor that potently targets both α9α10 and α7 nAChR subtypes with an IC₅₀ of approximately 50 nM. acs.orgnih.govidexlab.comresearchgate.net This is particularly noteworthy as both of these receptor subtypes are implicated in the etiology of certain cancers. acs.orgnih.gov

The linker used to connect the two peptide monomers is a critical component of the dimeric design. Polyethylene glycol (PEG) linkers of varying lengths have been utilized. mdpi.comencyclopedia.pub Studies have shown that the length of the PEG linker can be varied without significantly affecting the activity of the dimer, suggesting some flexibility in how the two conotoxin units engage with the receptor. mdpi.comencyclopedia.pub For example, a PEG6-dimeric RgIA# showed comparable potency to a PEG9-dimeric RgIA#. mdpi.comencyclopedia.pub This suggests that the dimerization strategy is a robust and efficient alternative to more complex approaches like dendrimerization for enhancing the activity of α-conotoxins. acs.orgnih.gov

Table 2: Activity of Dimeric α-Conotoxin Analogues

| Dimeric Analogue | Target Receptors | IC₅₀ | Reference |

|---|---|---|---|

| Dimer of α-conotoxin PeIA | Human α9α10 nAChR | 1.9 nM | acs.orgnih.gov |

| Dimer of α-conotoxin RgIA# | α9α10 and α7 nAChR | ~50 nM | acs.orgnih.govidexlab.comresearchgate.net |

Impact of Chemical Modifications on Stability in Biological Milieu

A significant challenge for the therapeutic application of peptide-based drugs like RgIA is their susceptibility to proteolytic degradation, leading to a short biological half-life. mdpi.comnih.govacs.org RgIA is particularly vulnerable due to the presence of four arginine residues, which are cleavage sites for proteases. mdpi.comresearchgate.net To address this, several chemical modification strategies have been employed to enhance the stability of RgIA in biological fluids. researchgate.net

One effective approach is the substitution of naturally occurring L-amino acids with their D-isomers. mdpi.commdpi.com D-amino acids are less susceptible to degradation by proteases. mdpi.comencyclopedia.pubmdpi.com A systematic D-amino acid scan of RgIA revealed that while most single substitutions led to a loss of activity, certain analogues exhibited significantly improved stability. mdpi.com For example, analogues referred to as peptide 13, 14, and 15, which incorporated D-arginine, showed high resistance to enzymatic degradation in human serum and simulated intestinal fluid. mdpi.com Notably, peptide 13, with a D-Arg at the C-terminus, retained high potency against the rat α9α10 nAChR. mdpi.commdpi.comencyclopedia.pub

Replacing the native disulfide bonds with non-reducible dicarba bridges is a third strategy to enhance stability. acs.org The disulfide bonds of RgIA can be reduced under physiological conditions, leading to loss of structure and activity. acs.org The synthesis of dicarba analogues, where the disulfide bridges are replaced with carbon-carbon bonds, has yielded mixed results in terms of receptor activity but has consistently shown improved serum stability over the native peptide. acs.org For example, nih.govnih.gov-dicarba analogues retained activity at α9α10 nAChRs, while researchgate.netacs.org-dicarba analogues were selective for N-type calcium channels. acs.orgunifi.it

Table 3: Stability of Chemically Modified α-Conotoxin RgIA Analogues

| Modification Strategy | Analogue(s) | Key Finding | Reference |

|---|---|---|---|

| D-amino acid substitution | Peptides 13, 14, 15 | High resistance to enzymatic degradation in human serum and simulated intestinal fluid. | mdpi.com |

| Backbone cyclization | Cyclized RgIA (6-residue linker) | Improved stability in human serum. | nih.govacs.org |

| Dicarba bridge substitution | researchgate.netacs.org-dicarba and nih.govnih.gov-dicarba RgIA | Improved serum stability over native peptide. | acs.org |

Biosynthesis, Genetic Analysis, and Evolutionary Context of Alpha Conotoxins

Gene Organization and Expression of Conotoxin Precursors

The genetic blueprint for α-conotoxins is encoded within gene superfamilies, which are characterized by highly conserved signal sequences in their precursor proteins. mdpi.comoup.com Each conotoxin precursor is synthesized as a prepropeptide, which is organized into three distinct regions: an N-terminal signal sequence, a pro-region, and the C-terminal mature toxin region. mdpi.comoup.com

Signal Sequence: This region is crucial for directing the nascent peptide to the endoplasmic reticulum for secretion. Its high degree of conservation is the primary basis for classifying conotoxins into different gene superfamilies. mdpi.comoup.com

Pro-region: The propeptide region varies in sequence and length and is thought to play a role in the correct folding and post-translational modification of the mature peptide. hilarispublisher.com

Mature Toxin Region: This is the hypervariable region of the precursor and contains the final amino acid sequence of the active toxin. hilarispublisher.com With the exception of the conserved cysteine residues that are hallmarks of the α-conotoxin family, this region shows significant divergence, which is a primary driver of the vast array of conotoxin functions. hilarispublisher.com

The expression of these precursors occurs in the venom duct of the cone snail. uniprot.orgscielo.br Transcriptomic analyses of venom ducts have revealed that a single species can express a multitude of conotoxin precursors from various superfamilies. mdpi.commdpi.com For instance, α-conotoxins like RgIA belong predominantly to the A-superfamily. nih.gov

| Region of Conotoxin Precursor | Primary Function | Level of Conservation |

| Signal Sequence | Directs peptide for secretion | Highly Conserved |

| Pro-region | Assists in folding and modification | Variable |

| Mature Toxin Region | Biologically active peptide | Hypervariable (except Cysteines) |

Post-Translational Modification Pathways

After translation, conotoxin precursors undergo extensive post-translational modifications (PTMs) that are critical for their structure, stability, and biological activity. hilarispublisher.commdpi.com These modifications significantly enhance the chemical diversity of the venom. mdpi.com For α-Conotoxin RgIA and other α-conotoxins, the most fundamental PTM is the formation of disulfide bonds. uniprot.orgmdpi.com

Disulfide Bond Formation: α-Conotoxins are defined by a specific cysteine framework. α-Conotoxin RgIA has a CC-C-C framework (CysI-CysII-CysIII-CysIV), where the cysteine residues form two disulfide bonds. scichina.com In the case of RgIA, the native and most active isomer has a globular connectivity of CysI-CysIII and CysII-CysIV. uniprot.orgscichina.com This framework is essential for maintaining the three-dimensional α-helical structure necessary for receptor binding. mdpi.comscichina.com The disulfide bond between CysI-CysIII is particularly important for the inhibition of the α9α10 nAChR subtype. uniprot.org

Other Modifications: Beyond disulfide bridges, conotoxins can undergo a variety of other PTMs, including proline hydroxylation, tyrosine sulfation, C-terminal amidation, and gamma-carboxylation of glutamic acid. mdpi.comnih.gov While not all of these are present in every α-conotoxin, they can significantly influence the peptide's stability and receptor binding affinity. mdpi.comnih.gov For example, C-terminal amidation and tyrosine sulfation have been shown to stabilize conotoxin structures and increase their binding activity at nAChRs. nih.gov

| Modification Type | Effect on α-Conotoxin | Example |

| Disulfide Bond Formation | Essential for 3D structure and stability. mdpi.com | Globular isomer (I-III, II-IV) of RgIA. uniprot.orgscichina.com |

| C-terminal Amidation | Increases structural stability and receptor binding. nih.gov | Common in many conotoxins to enhance activity. nih.gov |

| Proline Hydroxylation | Can enhance stability and bioactivity. mdpi.com | Found in various conotoxins. mdpi.com |

| Tyrosine Sulfation | Increases structural stability and receptor binding. nih.gov | Shown to increase activity at nAChRs. nih.gov |

Evolutionary Diversification of Conotoxins and Target Selectivity

The immense diversity of conotoxins is a product of accelerated evolution, driven by strong positive selection. psu.edu This rapid diversification allows cone snails to adapt their venom to specific prey and defensive needs, leading to the evolution of new feeding behaviors and speciation. psu.edupreprints.org The primary mechanisms for this diversification include gene duplication and hypermutation of the mature toxin region. biorxiv.orgpreprints.org

The evolution of conotoxins is directly linked to their target selectivity. nih.gov α-conotoxins are renowned for their ability to discriminate between closely related nAChR subtypes. nih.gov α-Conotoxin RgIA, for example, is a potent and selective antagonist of the α9α10 nAChR. mdpi.comuniprot.orgnih.gov This is in contrast to other α-conotoxins from the same structural family, such as α-ImI, which preferentially targets α7 and α3β2 nAChR subtypes. nih.gov

This exquisite selectivity arises from subtle differences in the amino acid sequence of the mature toxin, particularly in the loops between the cysteine residues. nih.gov For RgIA, key residues in both inter-cysteine loops are crucial for its potent inhibition of the rat α9α10 nAChR. uniprot.orgnih.gov The evolutionary pressure to effectively subdue specific prey or deter predators has driven the refinement of these molecular interactions, resulting in toxins with highly specialized pharmacological profiles. vliz.bepsu.edu The promiscuity of some conotoxins, which can inhibit multiple receptor isoforms, might be evolutionarily advantageous for the snail but is a challenge that researchers address through mutagenesis to enhance selectivity for therapeutic applications. nih.gov

Venom Gland Transcriptomics and Proteomics for Novel Alpha-Conotoxin Discovery

The discovery of novel α-conotoxins like RgIA relies heavily on "venomics," an integrated approach combining transcriptomics and proteomics. mdpi.comresearchcommons.org

Transcriptomics: This involves sequencing the mRNA from the cone snail's venom gland. mdpi.commdpi.com By analyzing the transcriptome, researchers can identify the precursor sequences of potentially hundreds of different conotoxins, classifying them into superfamilies based on their signal sequences. mdpi.comnih.gov This method provides a comprehensive catalog of the genetic diversity of toxins produced by a single Conus species. mdpi.com

Proteomics: This is the large-scale study of the proteins present in the venom. mdpi.com Using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, scientists can separate and identify the mature peptides in the injected venom. nih.govpsu.edu

By combining these two approaches, researchers can match the expressed peptides found in the venom (proteome) to their genetic precursors (transcriptome). mdpi.comresearchgate.net This proteo-transcriptomic analysis is a powerful tool for discovering new conotoxins, validating their sequences, and understanding their post-translational modifications. researchgate.net It has been instrumental in characterizing the venom composition of numerous Conus species, including Conus regius, and has led to the identification of a vast library of pharmacologically active peptides. nih.govresearchgate.net This methodology not only accelerates the discovery of novel compounds but also provides insights into the spatial distribution of toxins within the venom duct and the differential composition of venoms used for predation versus defense. mdpi.comnih.gov

Advanced Research Methodologies and Future Directions for α Conotoxin Rg1a Studies

Advanced Biophysical Techniques for Ligand-Receptor Complex Analysis

Elucidating the three-dimensional structure of the α-conotoxin Rg1A-receptor complex is fundamental to understanding its high affinity and selectivity. Several advanced biophysical techniques are instrumental in this endeavor.

X-ray crystallography has been successfully employed to determine the crystal structure of the extracellular domain of the α9 nAChR subunit in complex with α-conotoxin Rg1A at a resolution of 2.26 Å. frontiersin.org This has provided a detailed view of the molecular interactions, revealing that RgIA binds to the (+) side of the α9 extracellular domain. frontiersin.org Key interactions involve the aspartic acid at position 5 and arginine residues at positions 7 and 11 of Rg1A. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the solution structure of conotoxins and their complexes. acs.orgnih.govacs.orgmdpi.commdpi.com Two-dimensional NMR has been used to determine the three-dimensional structure of α-conotoxin ImI, a related peptide that also targets nAChRs, revealing a compact structure with nested β-turns. acs.orgnih.gov Similar approaches can provide insights into the conformational dynamics of Rg1A upon receptor binding.

Molecular Dynamics (MD) simulations complement experimental techniques by providing a dynamic view of the ligand-receptor interactions. frontiersin.orgnih.govnih.gov These computational simulations can be used to model the binding of Rg1A to the α9α10 nAChR, helping to refine the understanding of the binding mode and the energetic contributions of individual residues. frontiersin.orgnih.gov For instance, MD simulations have been used to investigate the interactions of the related α-conotoxin RegIIA with the human α3β4 nAChR. nih.gov

| Technique | Application in α-Conotoxin Rg1A Research | Key Insights |

| X-ray Crystallography | Determination of the crystal structure of the α9-ECD/Rg1A complex. frontiersin.org | Detailed molecular contacts at the binding interface. frontiersin.org |

| NMR Spectroscopy | Determination of the solution structure of conotoxins. acs.orgnih.govacs.orgmdpi.commdpi.com | Conformational dynamics and structural features in solution. acs.orgnih.govacs.org |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic interactions between Rg1A and its receptor. frontiersin.orgnih.govnih.govnih.gov | Energetic contributions of key residues to binding affinity. nih.govnih.gov |

High-Throughput Screening for Novel Receptor Interactions

Identifying new molecular targets for α-conotoxin Rg1A and its analogs is crucial for expanding its therapeutic applications. High-throughput screening (HTS) methodologies are essential for rapidly assessing the activity of these peptides against a wide range of receptors.

Fluorescence-based assays are a common HTS method used to screen for conotoxin activity. nih.govnih.gov These assays often utilize fluorescent indicators to measure changes in intracellular calcium or membrane potential upon receptor activation or inhibition. For example, a fluorescence-based Ca2+ assay using a stable α7-GH3 cell line has been employed to characterize α-conotoxin analogs. nih.gov A similar approach could be adapted to screen for novel interactions of Rg1A.

Automated patch-clamp electrophysiology allows for the rapid and automated recording of ion channel activity in response to test compounds. This technique provides a more direct measure of receptor function compared to fluorescence-based assays and can be used to screen libraries of conotoxins or their analogs against various nAChR subtypes.

| Screening Method | Principle | Application for α-Conotoxin Rg1A |

| Fluorescence-Based Assays | Measures changes in fluorescence to detect receptor activity (e.g., Ca2+ influx). nih.govnih.gov | Rapidly screen for Rg1A analogs with altered activity or selectivity at nAChRs. nih.gov |

| Automated Patch-Clamp | Automated electrophysiological recording of ion channel currents. | Directly measure the inhibitory effects of Rg1A on a panel of nAChR subtypes in a high-throughput manner. |

Computational Design of Bioactive Peptides for Mechanistic Probing

Computational approaches are increasingly being used to design novel bioactive peptides with improved properties, such as enhanced potency, selectivity, and stability. nih.govnih.gov These methods are also valuable for creating molecular probes to investigate the mechanisms of conotoxin action.

Molecular modeling and in silico scanning can be used to predict the effects of amino acid substitutions on the binding affinity and selectivity of α-conotoxins. nih.govnih.govbohrium.com For example, a computational-based scanning approach was successfully applied to the rational design of α-conotoxin RegIIA analogs with improved selectivity for the human α3β2 nAChR. nih.gov This involved using molecular dynamics simulations and the molecular mechanics generalized Born surface area (MM-GBSA) method to predict binding affinities. nih.gov A similar strategy could be employed to design Rg1A analogs with tailored pharmacological profiles.

Peptide engineering techniques, guided by computational predictions, can then be used to synthesize these modified peptides. nih.govpnas.org This may involve solid-phase peptide synthesis and subsequent oxidative folding to obtain the correctly disulfide-bonded conotoxin. mdpi.com Engineered peptides can serve as valuable tools to probe the structure-activity relationships of Rg1A and to identify key residues involved in receptor recognition and binding.

| Computational Approach | Description | Goal for α-Conotoxin Rg1A |

| Molecular Modeling | Building three-dimensional models of the Rg1A-receptor complex. nih.govbohrium.com | To visualize and analyze the binding interface. |

| In Silico Scanning | Computationally mutating residues and predicting the effect on binding affinity. nih.gov | To identify mutations that enhance selectivity or potency. nih.gov |

| Peptide Engineering | Synthesizing computationally designed peptide analogs. nih.govpnas.org | To create novel molecular probes and potential therapeutic leads. nih.gov |

Cross-Species Receptor Ortholog Characterization and Sensitivity Differences

The pharmacological properties of α-conotoxins can vary significantly between species due to differences in the amino acid sequences of their target receptors. manchester.ac.uk Characterizing these species-specific differences is crucial for the preclinical development of conotoxin-based therapeutics.

Studies on the related α-conotoxin RegIIA have revealed a 70-fold difference in potency between rat and human α3β2 nAChRs. manchester.ac.uk This difference was attributed primarily to a single amino acid variation at position 198 of the α3 subunit (glutamate in rat versus proline in human). manchester.ac.uk

Investigating the activity of α-conotoxin Rg1A on α9α10 nAChR orthologs from different species (e.g., human, rat, mouse) is an important area of future research. This can be achieved by heterologously expressing these receptor orthologs in systems like Xenopus oocytes or mammalian cell lines and then performing electrophysiological or binding assays. manchester.ac.uk Understanding these sensitivity differences will be critical for interpreting data from animal models and for predicting the efficacy of Rg1A in humans.

| Species | Receptor Subtype | Observed Sensitivity Difference (Example with RegIIA) | Key Residue(s) |

| Human | α3β2 nAChR | Lower potency (IC50 = 704.1 nM) manchester.ac.uk | Proline at position 198 of the α3 subunit. manchester.ac.uk |

| Rat | α3β2 nAChR | Higher potency (IC50 = 10.7 nM) manchester.ac.uk | Glutamate at position 198 of the α3 subunit. manchester.ac.uk |

Integrated Omics Approaches (Genomics, Proteomics, Venomomics) in Conotoxin Research

The discovery and characterization of novel conotoxins, including those related to Rg1A, have been revolutionized by the advent of integrated "omics" approaches. nih.govresearchcommons.orgnih.govju.edu.sa

Venomics , which combines transcriptomics and proteomics, allows for a comprehensive analysis of the peptide components of cone snail venom. nih.govresearchcommons.orgresearchgate.netmdpi.com Transcriptomic analysis of the venom duct provides the sequences of conotoxin precursors, while proteomic analysis of the venom itself identifies the mature peptides and their post-translational modifications. nih.govnih.gov This approach has been instrumental in identifying the vast diversity of conotoxins within a single Conus species.

Genomics provides the blueprint for conotoxin production. nih.govnih.gov Sequencing the genomes of cone snails, such as Lautoconus ventricosus, has shed light on the organization of conotoxin genes and the evolutionary mechanisms that give rise to their diversity. nih.gov Genomic data can also be used to design primers for the targeted amplification of novel conotoxin genes. nih.govmdpi.com

By integrating these omics datasets, researchers can gain a more complete picture of the conotoxin repertoire of Conus regius and other cone snail species, potentially leading to the discovery of new Rg1A-like peptides with unique pharmacological properties.

| Omics Approach | Focus | Contribution to Conotoxin Research |

| Genomics | Analysis of the cone snail genome. nih.govnih.gov | Understanding the genetic basis of conotoxin diversity and evolution. nih.gov |

| Transcriptomics | Sequencing of mRNA from the venom duct. nih.govmdpi.com | Identifying the precursor sequences of conotoxins. nih.gov |

| Proteomics | Mass spectrometry-based analysis of venom peptides. nih.govnih.govju.edu.sa | Identifying mature conotoxins and their post-translational modifications. nih.gov |

| Venomomics | Integration of transcriptomic and proteomic data. nih.govresearchcommons.orgresearchgate.netmdpi.com | Comprehensive characterization of the venom composition. researchcommons.org |

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study α-Conotoxin Rg1A's mechanism of action in pain modulation?

- Answer: Studies typically employ in vitro models such as rat dorsal root ganglion (DRG) neurons for whole-cell voltage-clamp recordings to assess inhibition of N-type calcium channels (CaV2.2) . In vivo rodent models (e.g., neuropathic pain assays) evaluate analgesic efficacy, with Rg1A showing prolonged inhibition (up to 72 hours post-administration) . Methodological rigor requires validating target specificity via GABAB receptor antagonists (e.g., CGP55845) to confirm indirect modulation of calcium channels .

Q. How does α-Conotoxin Rg1A differ from other α-conotoxins in targeting nicotinic acetylcholine receptors (nAChRs)?

- Answer: Unlike α-conotoxins targeting muscle-type nAChRs (e.g., α-Btx), Rg1A selectively inhibits neuronal α9α10 nAChR subtypes, as shown in competitive binding assays and functional studies using recombinant receptors . Structural determinants include its disulfide connectivity (Cys1–Cys3, Cys2–Cys4) and conserved hydrophobic residues, which influence receptor subtype specificity .

Q. What are the standard assays for assessing α-Conotoxin Rg1A's biological activity and purity?

- Answer:

- Activity: Electrophysiological assays (e.g., inhibition of CaV2.2 currents in DRG neurons) and radioligand displacement assays for nAChRs .

- Purity: Reverse-phase HPLC and mass spectrometry for synthetic or recombinantly expressed peptides .

- Reproducibility: Detailed protocols must specify buffer conditions (e.g., divalent cation concentrations) to ensure consistent channel inhibition kinetics .

Advanced Research Questions

Q. How can structural modifications of α-Conotoxin Rg1A enhance its selectivity for α9α10 nAChRs over other subtypes?

- Answer: Rational design involves:

- Amino Acid Substitutions: Residues in loop 2 (e.g., Arg9, Asp10) are critical for α9α10 binding; alanine scanning mutagenesis identifies key interactions .

- Disulfide Engineering: Altering disulfide bonds (e.g., Cys1–Cys3 vs. Cys1–Cys4) modulates conformational stability and receptor affinity .

- Validation: High-resolution NMR or X-ray crystallography to correlate structural changes with functional outcomes .

Q. What methodological challenges arise when reconciling in vitro and in vivo data on Rg1A's analgesic efficacy?

- Answer:

- Pharmacokinetics: In vivo studies must account for Rg1A's stability (e.g., protease resistance) and blood-brain barrier penetration, which may differ from in vitro conditions .

- Off-Target Effects: Use conditional knockout models (e.g., α9 nAChR-null mice) to isolate mechanisms .

- Data Discrepancies: Meta-analyses of dose-response curves across studies can resolve inconsistencies in potency estimates .

Q. Can α-Conotoxin Rg1A synergize with other analgesics (e.g., gabapentin) to reduce neuropathic pain?

- Answer:

- Experimental Design: Isobolographic analysis in rodent neuropathic pain models (e.g., chronic constriction injury) quantifies synergistic effects .

- Mechanistic Overlap: Assess shared pathways (e.g., calcium channel inhibition vs. GABAergic modulation) via transcriptomic profiling of treated DRG neurons .

- Ethical Considerations: Adhere to FINER criteria (Feasible, Novel, Ethical) when designing combination therapies to avoid unanticipated toxicity .

Methodological Guidance for Contradictory Findings

Q. How should researchers address contradictions in Rg1A's reported IC50 values for CaV2.2 inhibition?

- Answer:

- Standardize Assays: Control variables such as holding potential, extracellular Ca²⁺/Ba²⁺ concentrations, and cell passage number .

- Cross-Lab Validation: Share protocols via open-access platforms (e.g., Protocols.io ) and use reference compounds (e.g., ω-conotoxin GVIA) as internal controls .

- Statistical Analysis: Apply mixed-effects models to account for inter-experimental variability .

Ethical and Reproducibility Considerations

- Reproducibility: Follow ARRIVE guidelines for in vivo studies, including blinding and randomization .

- Data Sharing: Deposit raw electrophysiological datasets in repositories like Zenodo to enable reanalysis .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.